molecular formula C12H21ClN4O3S B13412064 Rantidine HCL

Rantidine HCL

Katalognummer: B13412064
Molekulargewicht: 336.84 g/mol
InChI-Schlüssel: MLZWEMSTVVGHFJ-YGCVIUNWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Ranitidine hydrochloride (HCl) is a histamine H2-receptor antagonist that has been extensively used to treat various gastrointestinal disorders . It functions by selectively and competitively inhibiting histamine H2-receptors, which leads to a significant reduction in gastric acid secretion . While ranitidine was a first-line agent for suppressing gastric acid secretion due to its efficacy and tolerability, concerns about the presence of the probable carcinogen N-nitrosodimethylamine (NDMA) led to its withdrawal from markets in the United States, the European Union, and Australia .

Therapeutic Uses

  • Peptic Ulcer Disease, Gastroesophageal Reflux Disease (GERD), and Zollinger-Ellison Syndrome Ranitidine was commonly used to decrease stomach acid production in these conditions . A post-marketing surveillance study in India found ranitidine HCl to be effective and safe for treating GERD .
  • Heartburn Relief Ranitidine HCl can reduce the frequency and severity of heartburn .
  • Anxiety-like behaviors Ranitidine may alleviate anxiety-like behaviors and improve memory impairment .

Dosage and Administration

Ranitidine can be administered through various routes :

  • Oral: Tablets of 150 mg twice daily or 300 mg once daily .
  • Injection: Can be injected into a muscle or vein .

Research and Clinical Studies

Ranitidine HCl has been the subject of numerous clinical studies and trials .

  • Efficacy in GERD Patients A study involving 2446 patients in India demonstrated a significant reduction in Gastroesophageal Reflux Disease Symptom Assessment Scale (GSAS) scores across three treatment arms: ranitidine HCl 150 mg twice a day, ranitidine HCl 300 mg once daily or twice daily, and ranitidine HCl 300 mg once daily .
  • Heartburn-Free Days In one study arm, 72.82% of patients experienced 24 hours of heartburn-free days, and 66.89% had seven consecutive heartburn-free days, which was more significant than the other two arms .
  • Adverse Drug Reactions (ADRs) 5.27% of patients reported ADRs, with the most frequent being constipation (17.18%), followed by oliguria (14.06%), cold (13.28%), and dysuria (12.5%) . The majority of ADRs were mild .

Analytical Methodologies

Various analytical methods have been developed for determining ranitidine in pharmaceutical formulations .

  • Spectrophotometry A simple and sensitive kinetic spectrophotometric method has been described for the analysis of ranitidine, involving the reaction of the drug with alkaline potassium permanganate .
  • Terahertz Pulse Spectroscopy This method has a wide range of applications in pharmaceutical science, including formulation, high throughput screening, and inspection in storage .
  • Capillary Electrophoresis An optimized capillary electrophoresis method can perform equivalently to high-performance liquid chromatography in terms of sensitivity and precision and offers better selectivity than thin-layer chromatography and high-performance liquid chromatography .

Ranitidine in special populations

Ranitidine pharmacokinetics have been studied in elderly and pediatric populations .

  • Elderly: The plasma half-life of ranitidine is prolonged to 3–4 hours due to decreased kidney function and clearance .
  • Children: Studies have shown no significant differences in pharmacokinetic parameter values compared to healthy adults when corrected for body weight .

Risks and side effects

Common side effects include headaches, and pain or burning sensation if given by injection . Serious side effects may include liver problems, a slow heart rate, pneumonia, and the potential of masking stomach cancer .

Summary of Ranitidine Hydrochloride Applications

ApplicationDescription
Peptic Ulcer DiseaseUsed to reduce stomach acid production .
GERDEffective in providing relief from symptoms and faster healing rates .
Zollinger-Ellison SyndromeUsed to manage excessive acid secretion .
Heartburn ReliefReduces the frequency and severity of heartburn .
Anxiety-like behaviorsShowed increased locomotory exploration and minimized anxiety-related behaviors in mice .
Analytical MethodologiesVarious methods, including spectrophotometry and chromatography, are used for determining ranitidine in pharmaceutical formulations .

Recent Findings and Safety Concerns

  • NDMA Contamination: The discovery of NDMA, a probable carcinogen, in ranitidine products led to recalls and market withdrawals .
  • Cancer Risk: A Taiwanese study found increased liver cancer risk with increasing doses of ranitidine, as well as increased gastric, pancreatic, lung, and overall cancer risk .
  • Other Side Effects: Besides the potential cancer risk, ranitidine is also linked to liver problems, slow heart rate, pneumonia, and increased risk of Clostridioides difficile colitis .
  • Intravenous ranitidine may lead to resolved cardiac arrest after withdrawal of ranitidine .

Vergleich Mit ähnlichen Verbindungen

Ranitidine hydrochloride is often compared with other H2-receptor antagonists such as famotidine and cimetidine .

Similar Compounds

    Famotidine: Another H2-receptor antagonist used to treat similar conditions.

    Cimetidine: The first H2-receptor antagonist discovered.

Uniqueness

Ranitidine hydrochloride is unique in its balance of efficacy, safety, and fewer drug interactions compared to cimetidine. it has been withdrawn from many markets due to concerns about potential carcinogenic impurities .

Eigenschaften

Molekularformel

C12H21ClN4O3S

Molekulargewicht

336.84 g/mol

IUPAC-Name

(E)-1-N'-[2-[[5-(dimethylamino)furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride

InChI

InChI=1S/C12H20N4O3S.ClH/c1-13-11(8-16(17)18)14-6-7-20-9-10-4-5-12(19-10)15(2)3;/h4-5,8,13-14H,6-7,9H2,1-3H3;1H/b11-8+;

InChI-Schlüssel

MLZWEMSTVVGHFJ-YGCVIUNWSA-N

Isomerische SMILES

CN/C(=C\[N+](=O)[O-])/NCCSCC1=CC=C(O1)N(C)C.Cl

Kanonische SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)N(C)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.